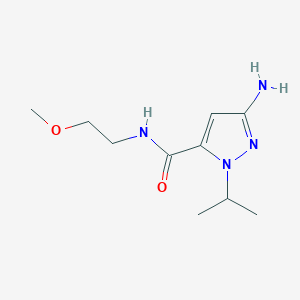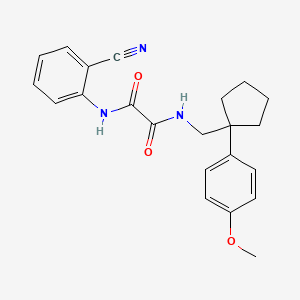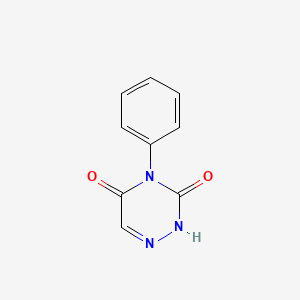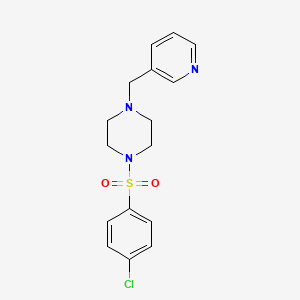
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important cellular energy sensor that regulates metabolism and energy balance. A-769662 has been studied extensively for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
作用机制
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex. This binding induces a conformational change in the γ-subunit, which leads to the activation of the kinase activity of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in metabolism, energy balance, and cell growth.
Biochemical and Physiological Effects:
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In skeletal muscle and adipose tissue, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide inhibits cancer cell growth and induces apoptosis by activating AMPK and inhibiting the mTOR pathway. In neurodegenerative diseases, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide protects against neurotoxicity and improves cognitive function by activating AMPK and reducing oxidative stress.
实验室实验的优点和局限性
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for precise control of AMPK activation. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. It also has off-target effects on other kinases, which can complicate data interpretation.
未来方向
There are several future directions for research on 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the therapeutic potential of 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in other diseases, such as cardiovascular disease and inflammation. Additionally, the role of 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in regulating autophagy, a cellular process involved in the clearance of damaged proteins and organelles, is an area of active research.
合成方法
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 3-amino-1-isopropyl-1H-pyrazole-5-carboxylic acid with 2-methoxyethylamine, followed by a series of chemical transformations to introduce the isopropyl and carboxamide groups.
科学研究应用
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to protect against neurotoxicity and improve cognitive function in animal models.
属性
IUPAC Name |
5-amino-N-(2-methoxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-8(6-9(11)13-14)10(15)12-4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCPHOWVJXPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461936.png)
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(Trifluoromethyl)spiro[2.3]hexan-5-one](/img/structure/B2461939.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2461945.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2461946.png)


![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)



